N,N-Bis(trimethylsilyl)-2-propyn-1-amine
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Overview
Description
N,N-Bis(trimethylsilyl)-2-propyn-1-amine is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a nitrogen atom, which is further bonded to a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)-2-propyn-1-amine can be synthesized through the reaction of trimethylsilyl chloride with propargylamine in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Propargylamine+2Trimethylsilyl chloride+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(trimethylsilyl)-2-propyn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Desilylation: Removal of the trimethylsilyl groups can be achieved using fluoride ions or other desilylating agents.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Fluoride Ions: Used for desilylation reactions.
Electrophiles: Such as halogens or acids, for addition reactions to the propynyl group.
Major Products
Desilylated Amines: Resulting from the removal of trimethylsilyl groups.
Substituted Amines: Formed by substitution of the trimethylsilyl groups with other functional groups.
Scientific Research Applications
N,N-Bis(trimethylsilyl)-2-propyn-1-amine has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during synthesis.
Materials Science: Employed in the synthesis of silicon-based materials and coatings.
Biological Studies: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicinal Chemistry: Explored for its role in drug development, particularly in the synthesis of silylated analogs of bioactive compounds.
Mechanism of Action
The mechanism of action of N,N-Bis(trimethylsilyl)-2-propyn-1-amine involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The propynyl group can participate in addition reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(trimethylsilyl)amine: Similar in structure but lacks the propynyl group.
N,N-Bis(trimethylsilyl)methoxymethylamine: Contains a methoxymethyl group instead of a propynyl group.
N,N-Bis(trimethylsilyl)aniline: Features an aniline group instead of a propynyl group.
Uniqueness
N,N-Bis(trimethylsilyl)-2-propyn-1-amine is unique due to the presence of both trimethylsilyl and propynyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other silylated compounds.
Properties
CAS No. |
91375-25-6 |
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Molecular Formula |
C9H21NSi2 |
Molecular Weight |
199.44 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H21NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h1H,9H2,2-7H3 |
InChI Key |
KSLOZLAHDHSVAG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N(CC#C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)N(CC#C)[Si](C)(C)C |
Origin of Product |
United States |
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